molecular formula C28H44O2 B595376 1alpha-HydroxyprevitaMin D2 CAS No. 127264-18-0

1alpha-HydroxyprevitaMin D2

Cat. No.: B595376
CAS No.: 127264-18-0
M. Wt: 412.658
InChI Key: TVRDOFYYUWHDKA-JWNDDEFXSA-N
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Description

1alpha-HydroxyprevitaMin D2 is a synthetic analog of vitamin D, specifically designed to mimic the biological activities of naturally occurring vitamin D metabolites. This compound plays a crucial role in various physiological processes, including calcium homeostasis and bone health. It is particularly significant in the treatment of conditions related to vitamin D deficiency and disorders of calcium metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-HydroxyprevitaMin D2 involves multiple steps, starting from a suitable precursor such as ergosterol or 7-dehydrocholesterol. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Isomerization: Conversion of the hydroxylated intermediate to the desired isomer.

    Purification: Isolation and purification of the final product using techniques like chromatography.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis methods. These methods are optimized for high yield and purity, involving:

    Chemical Synthesis: Large-scale chemical reactions under controlled conditions.

    Biotechnological Methods: Use of microbial or enzymatic processes to introduce hydroxyl groups.

    Purification and Quality Control: Rigorous purification steps and quality control measures to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 1alpha-HydroxyprevitaMin D2 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Organic solvents like methanol, ethanol, or dichloromethane.

Major Products: The major products formed from these reactions include various hydroxylated and isomerized derivatives of the original compound, each with distinct biological activities.

Scientific Research Applications

1alpha-HydroxyprevitaMin D2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the chemical behavior of vitamin D analogs.

    Biology: Investigated for its role in cellular processes such as differentiation and proliferation.

    Medicine: Applied in the treatment of conditions like osteoporosis, rickets, and chronic kidney disease.

    Industry: Utilized in the development of vitamin D supplements and fortified foods.

Mechanism of Action

1alpha-HydroxyprevitaMin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the VDR forms a complex with the retinoid X receptor (RXR), which then interacts with vitamin D response elements (VDREs) in the DNA. This interaction modulates the transcription of target genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation.

Comparison with Similar Compounds

    1alpha,25-Dihydroxyvitamin D3 (Calcitriol): The active form of vitamin D3, with similar biological activities but different potency and toxicity profiles.

    1alpha,24S-Dihydroxyvitamin D2: Another vitamin D analog with distinct therapeutic applications.

    Doxercalciferol: A synthetic vitamin D2 analog used to treat secondary hyperparathyroidism.

Uniqueness: 1alpha-HydroxyprevitaMin D2 is unique due to its specific hydroxylation pattern, which confers distinct biological activities and therapeutic potential. Its ability to selectively modulate gene expression through the VDR-RXR complex makes it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h8-12,18-20,24-27,29-30H,7,13-17H2,1-6H3/b10-9+,12-11-/t19-,20+,24+,25+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRDOFYYUWHDKA-JWNDDEFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857833
Record name (1S,3R,6Z,22E)-9,10-Secoergosta-5(10),6,8,22-tetraene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127264-18-0
Record name 1alpha-Hydroxyprevitamin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127264180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,3R,6Z,22E)-9,10-Secoergosta-5(10),6,8,22-tetraene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1α-Hydroxyprevitamin D2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF3T6WP6RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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